molecular formula C11H10BrNO3 B1451271 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one CAS No. 1706521-00-7

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

Cat. No. B1451271
CAS RN: 1706521-00-7
M. Wt: 284.11 g/mol
InChI Key: GRIXAYVOGDWIHV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one, or 4-bromo-4-hydroxy-3-hydroxyiminomethylbut-3-en-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a compound of the class of organic compounds known as enones and is composed of a bromo-substituted phenyl group attached to a hydroxy-substituted iminomethyl group. This compound has been used as a starting material in the synthesis of various compounds, and has been used in the study of enzyme inhibition and DNA binding.

Scientific Research Applications

Enzyme Inhibition

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one and its derivatives show effectiveness as enzyme inhibitors. They have been studied for their inhibitory effects on carbonic anhydrase I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Bayrak et al., 2017).

Antioxidant Properties

These compounds exhibit significant antioxidant properties. They have been isolated from marine red algae and showed notable activity in scavenging DPPH radicals, indicating their potential as natural antioxidants (Li et al., 2007).

Synthesis and Molecular Structure Analysis

The synthesis and molecular structure of similar bromophenol derivatives have been extensively studied. These studies contribute to our understanding of their chemical properties and potential applications in various fields, including biomedical research and material science (Ryzhkova et al., 2020).

Radioimmunoassay Development

Derivatives of 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one have been utilized in developing stereoselective radioimmunoassays, particularly in the study of warfarin enantiomers (Cook et al., 1979).

Antibacterial Activity

Certain bromophenol compounds isolated from marine algae, which are structurally related to 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one, have shown antibacterial properties against various strains of bacteria (Xu et al., 2003).

Molecular Electronics

Aryl bromides, which are structurally related to 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one, are utilized as building blocks in the synthesis of molecular wires for molecular electronics (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

4-(4-bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXAYVOGDWIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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